molecular formula C8H7BFNO2 B13022915 (4-fluoro-1H-indol-3-yl)boronic acid CAS No. 948593-83-7

(4-fluoro-1H-indol-3-yl)boronic acid

Cat. No.: B13022915
CAS No.: 948593-83-7
M. Wt: 178.96 g/mol
InChI Key: XVOPEBILKFRTOZ-UHFFFAOYSA-N
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Description

(4-fluoro-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both the indole and boronic acid moieties in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1H-indol-3-yl)boronic acid typically involves the reaction of lithiated indoles with borates. This method takes advantage of ortho-metalation, where the indole is first lithiated and then reacted with a borate to form the boronic acid derivative . Another common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. This method is favored for its mild reaction conditions and high yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-1H-indol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-fluoro-1H-indol-3-yl)boronic acid is unique due to the presence of both the indole and boronic acid moieties, which confer a wide range of reactivity and applications. The indole moiety is known for its biological activity, while the boronic acid group is versatile in organic synthesis and materials science .

Properties

CAS No.

948593-83-7

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

IUPAC Name

(4-fluoro-1H-indol-3-yl)boronic acid

InChI

InChI=1S/C8H7BFNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11-13H

InChI Key

XVOPEBILKFRTOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC2=C1C(=CC=C2)F)(O)O

Origin of Product

United States

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